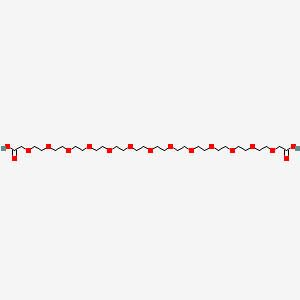

CH2Cooh-peg12-CH2cooh

Description

BenchChem offers high-quality CH2Cooh-peg12-CH2cooh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CH2Cooh-peg12-CH2cooh including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H54O17 |

|---|---|

Molecular Weight |

662.7 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C28H54O17/c29-27(30)25-44-23-21-42-19-17-40-15-13-38-11-9-36-7-5-34-3-1-33-2-4-35-6-8-37-10-12-39-14-16-41-18-20-43-22-24-45-26-28(31)32/h1-26H2,(H,29,30)(H,31,32) |

InChI Key |

VHPMGGSGIGVUPM-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCC(=O)O)OCCOCCOCCOCCOCCOCCOCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to CH2COOH-PEG12-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the homobifunctional crosslinker, CH2COOH-PEG12-CH2COOH. It details its physicochemical properties, synthesis, and applications, with a focus on its role in bioconjugation and drug delivery systems.

Core Physicochemical Properties

CH2COOH-PEG12-CH2COOH, systematically named 3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontanedioic acid, is a polyethylene (B3416737) glycol (PEG)-based linker featuring twelve repeating ethylene (B1197577) glycol units.[1] This structure is terminated at both ends by carboxymethyl groups, providing reactive sites for conjugation. The PEG backbone imparts hydrophilicity, which can enhance the solubility and biocompatibility of conjugated molecules.[][3]

The key quantitative properties of this molecule are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C28H54O17 | [1][4] |

| Molecular Weight | 662.72 g/mol | [1][4] |

| Exact Mass | 662.3400 Da | [1] |

| Purity | >98% (Typical) | [1] |

| Appearance | To be determined (Often a solid at room temperature) | [1] |

Note: The molecular weight may vary slightly between batches due to the nature of polymers.

Synthesis and Purification

The synthesis of dicarboxylic acid-terminated PEGs can be achieved through several methods, including:

-

Carboxymethylation of PEG-diol: A common method involves the reaction of a PEG diol (HO-PEG12-OH) with a protected haloacetic acid, such as t-butyl bromoacetate, in the presence of a base. The protecting groups are subsequently removed using an acid, like trifluoroacetic acid, to yield the final dicarboxylic acid product.[5] This method offers high purity, often exceeding 99%.[5]

-

Direct Oxidation of PEG-diol: Another approach is the direct oxidation of the terminal primary alcohol groups of a PEG diol to carboxylic acids.[6][7] This can be performed using various oxidizing agents, and reaction conditions such as temperature and pressure can be optimized to achieve high yields.[7]

Purification of the final product is critical to remove unreacted starting materials and byproducts. Common techniques include recrystallization, precipitation, and chromatography.[5] The purity is typically verified using analytical methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry.[4]

Applications in Research and Drug Development

Bifunctional PEG linkers are essential tools in biotechnology and pharmaceutical development.[8] The dual carboxylic acid functionalities of CH2COOH-PEG12-CH2COOH make it an ideal homobifunctional crosslinker for various applications.

-

Antibody-Drug Conjugates (ADCs): PEG linkers are widely used in ADCs to connect a cytotoxic drug to a monoclonal antibody.[][9] The PEG chain can improve the ADC's pharmacokinetic properties by increasing solubility, extending circulation half-life, and reducing immunogenicity.[][9][10] The terminal carboxyl groups can be activated to react with amine groups on antibodies or drug payloads.

-

PROTACs: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[]

-

Hydrogel Formation: The two carboxylic acid ends can participate in crosslinking reactions to form hydrogels, which are used in drug delivery, tissue engineering, and as biomaterials.[]

-

Surface Modification: PEGylating surfaces of nanoparticles or medical devices with this linker can significantly reduce non-specific protein binding, enhancing their biocompatibility in biological systems.[12]

The logical workflow for utilizing this linker in a bioconjugation reaction is depicted below.

References

- 1. medkoo.com [medkoo.com]

- 3. purepeg.com [purepeg.com]

- 4. 2669737-17-9|CH2COOH-PEG12-CH2COOH|BLD Pharm [bldpharm.com]

- 5. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US4256916A - Oxidation of polyethylene glycols to dicarboxylic acids - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 10. mdpi.com [mdpi.com]

- 12. broadpharm.com [broadpharm.com]

The Functional Core of Dicarboxylic Acid PEG12 Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the multifaceted functions of dicarboxylic acid PEG12 linkers, critical components in modern bioconjugation and therapeutic development. These linkers, characterized by a polyethylene (B3416737) glycol (PEG) chain of 12 ethylene (B1197577) oxide units flanked by terminal carboxylic acid groups, offer a unique combination of hydrophilicity, biocompatibility, and chemical reactivity. This document provides a comprehensive overview of their applications, supported by available data, experimental methodologies, and visual workflows to facilitate their effective implementation in research and drug development.

Core Functions and Applications

Dicarboxylic acid PEG12 linkers are instrumental in bridging molecules to create complex, functional constructs. Their primary role is to covalently connect two entities, such as a targeting moiety (e.g., an antibody) and a therapeutic payload (e.g., a small molecule drug), or to link molecules to surfaces. The PEG12 spacer itself is not just a passive connector; it imparts crucial physicochemical properties to the resulting conjugate.

Key Functions:

-

Solubility Enhancement: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of hydrophobic molecules, which is a common challenge with many potent drug compounds. This improved solubility aids in formulation and can prevent aggregation of the final conjugate.

-

Biocompatibility and Reduced Immunogenicity: PEG is well-known for its ability to reduce the immunogenicity of conjugated molecules by creating a hydration shell that masks epitopes from the immune system. This "stealth" effect can also decrease non-specific binding to other proteins and surfaces.

-

Pharmacokinetic Modulation: The hydrodynamic radius of a molecule is increased upon conjugation with a PEG linker. This can lead to reduced renal clearance and a longer circulation half-life in vivo, thereby improving the pharmacokinetic profile of the therapeutic.

-

Controlled Spacing: The 12-unit PEG chain provides a defined and flexible spacer arm between the conjugated molecules. This spacing can be critical for maintaining the biological activity of both the targeting and effector moieties by minimizing steric hindrance.

-

Homobifunctional Reactivity: The presence of a carboxylic acid at both ends of the linker allows for the covalent attachment of two different or identical molecules containing primary amine groups through the formation of stable amide bonds.

Primary Applications:

-

Antibody-Drug Conjugates (ADCs): In ADCs, these linkers connect a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The linker's stability in circulation and its influence on the ADC's overall properties are critical for therapeutic success.

-

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a crucial role in optimizing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation. The flexibility and length of the PEG12 linker are key design parameters in achieving the optimal geometry for this complex.

-

Peptide and Protein Modification: These linkers are used to crosslink proteins or to conjugate peptides to larger carrier proteins to enhance their immunogenicity for antibody production.

-

Surface Modification: Dicarboxylic acid PEG12 linkers can be used to functionalize surfaces, such as nanoparticles and microplates, to attach biomolecules for diagnostic or targeted delivery applications.

Quantitative Data

While highly specific quantitative data for dicarboxylic acid PEG12 linkers is often context-dependent and not always publicly available, the following tables summarize general properties and comparative information gathered from various sources.

Table 1: Physicochemical Properties of a Representative Dicarboxylic Acid PEG12 Linker (Bis-PEG12-acid)

| Property | Value | Source |

| Molecular Weight | ~646.7 g/mol | |

| Purity | Typically >95% | Commercial Suppliers |

| Physical Form | White solid or viscous oil | |

| Solubility | Soluble in water, DMSO, DMF, and DCM |

Table 2: Influence of PEG Linker Length on ADC and PROTAC Properties (General Trends)

| Property | Effect of Increasing PEG Linker Length | Rationale | Source |

| Aqueous Solubility | Increases | Increased hydrophilicity from ethylene glycol repeats. | |

| Circulation Half-Life | Generally Increases | Increased hydrodynamic volume reduces renal clearance. | |

| Cell Permeability | Can Decrease | Increased molecular weight and hydrophilicity can hinder passive diffusion across cell membranes. | |

| Ternary Complex Formation (PROTACs) | Highly Dependent on Specific System | Optimal linker length is required to bridge the target protein and E3 ligase without steric clash. A linker that is too short or too long can be detrimental. | |

| Tumor Accumulation | Can Increase | Longer linkers may improve tumor penetration and retention. |

Experimental Protocols

The following sections provide detailed methodologies for common applications of dicarboxylic acid PEG12 linkers. These are generalized protocols and may require optimization for specific molecules and applications.

General Protocol for Two-Step EDC/NHS-Mediated Amine Coupling

This is the most common method for activating the carboxylic acid groups for reaction with primary amines.

Materials:

-

Dicarboxylic acid PEG12 linker (e.g., Bis-PEG12-acid)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)

-

Amine-containing molecule 1 (e.g., a peptide)

-

Amine-containing molecule 2 (e.g., a carrier protein)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for non-aqueous reactions

Procedure:

-

Linker Activation:

-

Dissolve the dicarboxylic acid PEG12 linker in Activation Buffer (or anhydrous DMF/DMSO).

-

Add a 2-5 fold molar excess of EDC and a 2-5 fold molar excess of NHS (or Sulfo-NHS) to the linker solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.

-

-

Conjugation to Amine 1:

-

Immediately add the activated linker solution to a solution of the first amine-containing molecule in Coupling Buffer. The molar ratio of the activated linker to the amine will depend on the desired degree of labeling and should be optimized.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Purification (Optional but Recommended):

-

Remove excess unreacted linker and activation reagents. This can be achieved by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF), depending on the size of the conjugated molecule.

-

-

Conjugation to Amine 2:

-

The purified conjugate from step 3, which now has a free activated NHS-ester at the other end of the PEG linker, is then reacted with the second amine-containing molecule in Coupling Buffer.

-

The reaction conditions are similar to step 2.

-

-

Quenching:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to hydrolyze any remaining active NHS-esters.

-

-

Final Purification and Characterization:

-

Purify the final conjugate using appropriate chromatographic techniques (e.g., SEC, affinity chromatography).

-

Characterize the conjugate by methods such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy (to determine the concentration and degree of labeling if a chromophore is present), and mass spectrometry (to confirm the identity of the conjugate).

-

Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the non-specific conjugation of a drug-linker complex to lysine (B10760008) residues on an antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Drug molecule with a primary amine handle

-

Bis-PEG12-acid linker

-

EDC and Sulfo-NHS

-

Activation and Coupling Buffers as described in 3.1.

-

Purification resins (e.g., Protein A, SEC)

Procedure:

-

Preparation of the Drug-Linker Moiety:

-

First, conjugate the amine-containing drug to one end of the Bis-PEG12-acid linker using the EDC/Sulfo-NHS chemistry described in Protocol 3.1, steps 1 and 2. A molar excess of the linker is typically used to ensure the drug is mono-conjugated, leaving the other carboxylic acid group free.

-

Purify the drug-linker conjugate to remove unreacted drug and linker.

-

-

Activation of the Drug-Linker Moiety:

-

Activate the free carboxylic acid group on the purified drug-linker complex using EDC and Sulfo-NHS as described in Protocol 3.1, step 1.

-

-

Conjugation to the Antibody:

-

Add the activated drug-linker solution to the antibody solution in Coupling Buffer. A typical molar ratio of drug-linker to antibody is between 5:1 and 20:1 to achieve a drug-to-antibody ratio (DAR) of 2-4.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification of the ADC:

-

Remove unreacted drug-linker and other reagents by purifying the ADC. This is commonly done using Protein A affinity chromatography followed by SEC.

-

-

Characterization of the ADC:

-

Determine the protein concentration (e.g., by A280 measurement).

-

Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the level of aggregation by SEC.

-

Confirm the integrity and purity by SDS-PAGE.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the function of dicarboxylic acid PEG12 linkers.

The Pivotal Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biopharmaceutical development, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, stands as a cornerstone technology. PEG spacers, acting as molecular bridges, are instrumental in optimizing the therapeutic efficacy of proteins, peptides, antibody-drug conjugates (ADCs), and other biologics. This guide provides a comprehensive technical overview of PEG spacers, detailing their physicochemical properties, conjugation chemistries, and the profound impact they have on drug design and performance.

Core Principles of PEGylation

PEGylation is the process of covalently attaching PEG chains to a molecule, most commonly a therapeutic protein or peptide.[1] This modification imparts several desirable pharmacological properties by altering the molecule's size, solubility, and steric hindrance.[2][3]

The fundamental advantages of utilizing PEG spacers in bioconjugation include:

-

Enhanced Hydrophilicity and Solubility : Many potent therapeutic agents are hydrophobic, leading to challenges in formulation and a propensity for aggregation.[4] The hydrophilic nature of PEG spacers significantly increases the overall water solubility of the bioconjugate.[5]

-

Reduced Immunogenicity : The flexible PEG chain creates a protective hydrophilic shield around the bioconjugate, masking immunogenic epitopes and reducing the likelihood of an immune response.[2][5]

-

Improved Pharmacokinetics : By increasing the hydrodynamic volume of the molecule, PEGylation reduces renal clearance, thereby extending the circulating half-life of the therapeutic.[2][6] This often leads to a reduced dosing frequency.[3]

-

Enhanced Stability : The PEG spacer can protect the bioconjugate from enzymatic degradation, increasing its stability in biological environments.[5]

-

Controlled Spacing : Discrete PEG spacers provide a defined distance between the conjugated molecules, which is crucial for maintaining the biological activity of proteins and ensuring that payloads on ADCs can access their targets.[4]

Physicochemical Properties of Discrete PEG Spacers

Discrete PEGs (dPEGs) are monodisperse, meaning they have a precise, uniform molecular weight and length, in contrast to polydisperse PEGs which are a mixture of different chain lengths.[7] This uniformity is critical for producing homogenous bioconjugates with consistent pharmacological profiles.[7]

The properties of a PEG spacer are primarily determined by the number of ethylene (B1197577) glycol units. The spacer arm length can be estimated by multiplying the number of PEG units by the approximate length of a single ethylene glycol unit (~3.5 Å).

Below is a table summarizing the properties of common discrete PEG spacers.

| Number of PEG Units (n) | Molecular Weight ( g/mol ) | Calculated Spacer Arm Length (Å) |

| 2 | 88.11 | 7.0 |

| 3 | 132.16 | 10.5 |

| 4 | 176.21 | 14.0 |

| 6 | 264.32 | 21.0 |

| 8 | 352.42 | 28.0 |

| 12 | 528.63 | 42.0 |

| 24 | 1057.24 | 84.0 |

| 36 | 1585.86 | 126.0 |

Common PEG Spacer Architectures and Chemistries

The versatility of PEG spacers stems from the ability to functionalize their termini with a wide array of reactive groups, allowing for specific conjugation to various functional groups on biomolecules.

Architectures:

-

Linear PEGs : The simplest form, with functional groups at one or both ends.[8]

-

Branched PEGs : Possess multiple PEG arms extending from a central core, which can increase the shielding effect and payload capacity.[8]

-

Multi-arm PEGs : Star-shaped molecules with numerous functional groups, often used in hydrogel formation and for creating high-density conjugates.[9]

Common Terminal Functional Groups:

| Functional Group | Reactive Towards | Resulting Bond |

| N-hydroxysuccinimide (NHS) Ester | Primary amines (-NH₂) | Amide |

| Maleimide | Thiols (-SH) | Thioether |

| Azide (N₃) | Alkynes (via Click Chemistry) | Triazole |

| Alkyne | Azides (via Click Chemistry) | Triazole |

| Aldehyde | Primary amines (-NH₂) | Imine (reducible to a stable amine) |

| Hydrazide | Aldehydes, Ketones | Hydrazone |

Experimental Protocols

Amine-Reactive PEGylation using NHS Ester

This protocol describes the conjugation of an NHS-ester functionalized PEG spacer to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

-

Antibody in amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)

-

NHS-PEGn-X (where X is the other functional group or a methyl cap)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-Exclusion Chromatography (SEC) system for purification

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.

-

PEG Reagent Preparation: Immediately before use, dissolve the NHS-PEG reagent in DMSO or DMF to a stock concentration of 10 mM.

-

Conjugation Reaction: Add a 20-fold molar excess of the dissolved NHS-PEG reagent to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

-

Purification: Purify the PEGylated antibody from excess PEG reagent and quenched byproducts using a pre-equilibrated SEC column. Monitor the elution profile at 280 nm and collect the fractions corresponding to the high molecular weight conjugate.

Thiol-Reactive PEGylation using Maleimide

This protocol details the conjugation of a maleimide-functionalized PEG spacer to a free thiol (cysteine residue) on a peptide.

Materials:

-

Thiol-containing peptide

-

Degassed conjugation buffer (e.g., Phosphate Buffered Saline with 10 mM EDTA, pH 6.5-7.5)

-

Maleimide-PEGn-X

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) - if disulfides are present

-

Size-Exclusion Chromatography (SEC) system for purification

Procedure:

-

Peptide Preparation: Dissolve the peptide in the degassed conjugation buffer. If the peptide contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

-

PEG Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG reagent in DMSO or DMF to a stock concentration of 10 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG reagent to the peptide solution.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction vessel should be flushed with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

-

Purification: Purify the PEGylated peptide using a pre-equilibrated SEC column appropriate for the size of the conjugate.

Characterization of PEGylated Bioconjugates

Size-Exclusion Chromatography (SEC): SEC is a primary method for purifying PEGylated proteins and assessing the success of the conjugation.[2] The increase in hydrodynamic radius upon PEGylation leads to an earlier elution time compared to the unmodified protein.

Protocol for SEC Purification:

-

Column Selection: Choose an SEC column with a fractionation range suitable for separating the PEGylated conjugate from the unreacted protein and excess PEG reagent.

-

System Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS) at a constant flow rate.

-

Sample Injection: Inject the quenched reaction mixture onto the column.

-

Elution and Fraction Collection: Monitor the elution profile using UV absorbance at 280 nm. Collect fractions corresponding to the different peaks. The first major peak typically corresponds to the PEGylated conjugate, followed by the unmodified protein and then the smaller, unreacted PEG reagent.

-

Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence of the higher molecular weight PEGylated product.

Mass Spectrometry (MALDI-TOF): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the degree of PEGylation.[1] It directly measures the mass of the bioconjugate, allowing for the determination of the number of attached PEG chains.

Protocol for MALDI-TOF Analysis:

-

Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid for proteins, in a solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).[1]

-

Sample-Matrix Co-crystallization: Mix the purified PEGylated protein sample with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

-

Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in linear mode, which is suitable for large molecules. The mass spectrum will show a distribution of peaks, each corresponding to the protein with a different number of PEG chains attached.

-

Data Analysis: The mass difference between adjacent major peaks in the spectrum will correspond to the mass of a single PEG spacer, confirming the identity of the attached PEG. The distribution of peak intensities reflects the heterogeneity of the PEGylation.

Visualizing the Impact and Workflow of PEGylation

Receptor-Mediated Endocytosis of a PEGylated Nanoparticle

PEGylated nanoparticles are often used for targeted drug delivery. The following diagram illustrates the clathrin-mediated endocytosis of a PEGylated nanoparticle targeted to a specific cell surface receptor.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a PEG Spacer

This diagram outlines the key steps in the synthesis and characterization of an ADC where a cytotoxic drug is attached to an antibody via a PEG spacer.

Conclusion

PEG spacers are indispensable tools in modern bioconjugation, offering a versatile means to enhance the therapeutic properties of a wide range of biomolecules. By providing hydrophilicity, steric shielding, and a defined linkage, they address key challenges in drug development, including solubility, stability, immunogenicity, and pharmacokinetics. The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of PEG technology in the creation of next-generation therapeutics and research tools. As our understanding of the structure-function relationships of PEGylated conjugates continues to grow, so too will the innovation and application of this powerful technology.

References

- 1. Low-density lipoprotein receptor-mediated endocytosis of PEGylated nanoparticles in rat brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purdue e-Pubs - Society of Engineering Science 51st Annual Technical Meeting: Endocytosis of PEGylated nanoparticles: what is the role of grafted polyethylene glycol? [docs.lib.purdue.edu]

- 3. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The gene transfection and endocytic uptake pathways mediated by PEGylated PEI-entrapped gold nanoparticles - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monodisperse PEGs - JenKem Technology USA [jenkemusa.com]

- 9. High purity Discrete PEG products [jenkemusa.com]

Bis-PEG12-acetic acid chemical formula and solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG12-acetic acid, a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Solubility

Bis-PEG12-acetic acid is a polyethylene (B3416737) glycol (PEG) derivative characterized by a 12-unit PEG spacer arm flanked by two terminal carboxylic acid groups. This structure imparts valuable properties for bioconjugation applications. The hydrophilic PEG backbone enhances the solubility of the molecule and its conjugates in aqueous solutions, which can reduce aggregation and improve the pharmacokinetic profile of modified biomolecules.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C28H54O16 | [1][2] |

| Molecular Weight | 646.72 g/mol | |

| Appearance | Off-white to yellow solid | |

| Purity | Typically ≥95% | |

| CAS Number | 2667583-09-5 |

Solubility Data

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (77.31 mM) | May require sonication. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic. |

| Aqueous Media | Soluble | The hydrophilic PEG spacer increases solubility in aqueous media. Quantitative data is not readily available, but it is expected to have good water solubility. |

Applications in Bioconjugation and PROTACs

The terminal carboxylic acid groups of Bis-PEG12-acetic acid are reactive towards primary amine groups in the presence of carbodiimide (B86325) activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a stable amide bond, making Bis-PEG12-acetic acid an effective crosslinker for proteins, peptides, and other amine-containing molecules.

Its utility as a PEG-based PROTAC linker is of significant interest in drug development. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. The PEG linker in molecules like Bis-PEG12-acetic acid connects the target protein binder and the E3 ligase ligand, and its length and composition are critical for the efficacy of the resulting PROTAC.

Experimental Protocols

Two-Step EDC/NHS Coupling for Protein Crosslinking

This protocol outlines the general procedure for crosslinking two proteins (Protein A and Protein B) using Bis-PEG12-acetic acid with EDC and NHS chemistry. This two-step method provides greater control over the crosslinking reaction.

Materials:

-

Bis-PEG12-acetic acid

-

Protein A (containing primary amines)

-

Protein B (to be crosslinked to Protein A)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

-

Dissolve Bis-PEG12-acetic acid in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Prepare a solution of Protein A in Activation Buffer.

-

-

Activation of Bis-PEG12-acetic acid:

-

To the Bis-PEG12-acetic acid solution, add a molar excess of EDC and NHS (a common starting point is a 2-5 fold molar excess of each over the carboxylic acid groups).

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.

-

-

Conjugation to Protein A:

-

Add the activated Bis-PEG12-NHS ester to the Protein A solution. The optimal molar ratio of linker to protein should be determined empirically, but a starting point of 10-20 fold molar excess of the linker is common.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Removal of Excess Linker (Optional but Recommended):

-

To remove unreacted Bis-PEG12-NHS ester and byproducts, pass the reaction mixture through a desalting column equilibrated with Coupling Buffer.

-

-

Crosslinking to Protein B:

-

Add Protein B to the solution containing the Protein A-linker conjugate.

-

Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Crosslinked Product:

-

Purify the final crosslinked conjugate from unreacted proteins and reagents using an appropriate method such as size-exclusion chromatography or affinity chromatography.

-

Diagrams

Caption: A diagram illustrating the two-step experimental workflow for protein crosslinking.

References

The Crucial Role of PEG Linkers in PROTAC and ADC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics has revolutionized modern medicine, with Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) emerging as two of the most promising modalities. At the heart of these complex molecular constructs lies a critical component: the linker. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools, profoundly influencing the efficacy, safety, and druggability of both PROTACs and ADCs. This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in the design and development of these next-generation therapeutics.

Core Principles of PEG Linkers in PROTAC and ADC Design

Polyethylene glycol is a hydrophilic, flexible, and biocompatible polymer composed of repeating ethylene (B1197577) glycol units.[1][2] In the context of PROTACs and ADCs, PEG linkers serve as more than just simple spacers connecting the targeting moiety to the therapeutic payload. Their unique physicochemical properties are strategically harnessed to overcome key challenges in drug development.[1][3]

Key Functions of PEG Linkers:

-

Enhanced Solubility: A primary challenge in the development of both PROTACs and ADCs is the often-poor aqueous solubility of the final construct, which can be large and lipophilic. The hydrophilic nature of PEG linkers significantly improves the overall solubility of the molecule, facilitating formulation and administration.[1][4]

-

Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the PK profile of therapeutic molecules.[5][6] By increasing the hydrodynamic radius, PEG linkers can reduce renal clearance, leading to a longer circulation half-life and increased drug exposure at the target site.[5][6]

-

Modulation of Cellular Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the molecule to adopt conformations that shield polar surfaces, potentially improving cellular uptake.[7]

-

Optimization of Binding and Efficacy: The length and flexibility of the PEG linker are critical for ensuring optimal spatial orientation of the targeting and payload moieties. In PROTACs, this is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8][9] In ADCs, it can influence the accessibility of the payload to its intracellular target following internalization.

The Role of PEG Linkers in PROTAC Design

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's degradation efficiency (DC50 and Dmax) and its overall drug-like properties.[8][9]

Impact on Physicochemical Properties and Degradation Efficiency

The length and composition of the PEG linker directly influence the physicochemical properties of the PROTAC, which in turn affect its biological activity.

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | DC50 (nM) | Dmax (%) | Cell Line |

| BRD4-targeting PROTAC 1 | PEG3 | 850 | 3.5 | 180 | 50 | >90 | HeLa |

| BRD4-targeting PROTAC 2 | PEG4 | 894 | 3.2 | 190 | 25 | >95 | HeLa |

| BRD4-targeting PROTAC 3 | PEG5 | 938 | 2.9 | 200 | 35 | >90 | HeLa |

| SMARCA2-targeting PROTAC A | PEG2 | 780 | 4.1 | 165 | 150 | ~80 | MOLM-13 |

| SMARCA2-targeting PROTAC B | PEG4 | 868 | 3.5 | 185 | 45 | >90 | MOLM-13 |

| SMARCA2-targeting PROTAC C | PEG6 | 956 | 2.9 | 205 | 80 | ~85 | MOLM-13 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; DC50, half-maximal degradation concentration; Dmax, maximum degradation.[7]

Signaling Pathway and Experimental Workflow

The mechanism of action of a PROTAC involves the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein. The general workflow for evaluating a new PROTAC involves synthesis, characterization, and a series of in vitro assays.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

The Role of PEG Linkers in ADC Design

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker.[10] The linker is a critical component that influences the ADC's stability in circulation, its drug-to-antibody ratio (DAR), and the efficiency of payload release at the tumor site.[10] PEG linkers are increasingly being used to improve the therapeutic index of ADCs.[5][11]

Impact on Pharmacokinetics and Efficacy

The length of the PEG linker can have a significant impact on the pharmacokinetic properties and in vivo efficacy of an ADC. Longer PEG linkers can shield the hydrophobic payload, leading to reduced clearance and increased exposure.

| ADC Construct | Linker | Clearance (mL/day/kg) | Half-life (days) | Tumor Growth Inhibition (%) |

| Trastuzumab-MMAE | No PEG | ~15 | ~3 | 45 |

| Trastuzumab-MMAE | PEG2 | ~10 | ~5 | 60 |

| Trastuzumab-MMAE | PEG4 | ~7 | ~7 | 75 |

| Trastuzumab-MMAE | PEG8 | ~5 | ~10 | 85 |

| Trastuzumab-MMAE | PEG12 | ~5 | ~10 | 82 |

| Trastuzumab-MMAE | PEG24 | ~5 | ~11 | 80 |

Data adapted from preclinical studies in rodent models.[6][11]

Signaling Pathway and Experimental Workflow

The mechanism of action of an ADC involves binding to a target antigen on the surface of a cancer cell, internalization, and subsequent release of the cytotoxic payload, leading to cell death. The evaluation of a new ADC follows a structured workflow from synthesis to in vivo testing.

Caption: General mechanism of action of an Antibody-Drug Conjugate.

Caption: A typical workflow for the design and evaluation of ADCs.

Detailed Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC with a PEG4 Linker

This protocol describes a representative synthesis of a PROTAC comprising the BRD4 ligand JQ1 and the CRBN E3 ligase ligand pomalidomide (B1683931), connected by a 4-unit PEG linker.[12]

Materials:

-

(+)-JQ1 with a carboxylic acid handle

-

Bromo-PEG4-amine

-

Pomalidomide

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Anhydrous DCM (Dichloromethane)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and purification equipment

Procedure:

Step 1: Synthesis of JQ1-PEG4-Br intermediate

-

Dissolve (+)-JQ1-acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add Bromo-PEG4-amine (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-PEG4-Br intermediate.[12]

Step 2: Synthesis of the final PROTAC (JQ1-PEG4-Pomalidomide)

-

Dissolve the JQ1-PEG4-Br intermediate (1.0 eq) and pomalidomide (1.2 eq) in anhydrous DMF.

-

Add a non-nucleophilic base such as cesium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction by LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative HPLC to yield the desired product.[12]

Synthesis of Trastuzumab-vc-MMAE with a PEG4 Linker

This protocol outlines the steps for the conjugation of a vc-MMAE payload to the antibody Trastuzumab using a PEG4-containing linker.

Materials:

-

Trastuzumab

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-PEG4-Val-Cit-PAB-MMAE (Mal-PEG4-vc-MMAE)

-

Phosphate-buffered saline (PBS), pH 7.4

-

EDTA solution

-

Size-exclusion chromatography (SEC) column

-

Hydrophobic interaction chromatography (HIC) column

Procedure:

Step 1: Antibody Reduction

-

Prepare a solution of Trastuzumab in PBS with EDTA.

-

Add a molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds.

-

Incubate the reaction at 37 °C for 1-2 hours.

-

Remove excess TCEP by buffer exchange using a desalting column equilibrated with PBS.

Step 2: Conjugation

-

Prepare a stock solution of Mal-PEG4-vc-MMAE in an organic co-solvent like DMSO.

-

Add the drug-linker solution to the reduced antibody solution at a specific molar ratio to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Quench the reaction by adding an excess of N-acetylcysteine.

Step 3: Purification and Characterization

-

Purify the ADC from unconjugated drug-linker and other impurities using a size-exclusion chromatography (SEC) column.

-

Characterize the purified ADC to determine the average DAR using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.

-

Assess the purity and aggregation of the final ADC product by SEC.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the procedure to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the protein of interest (POI)

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Ice-cold phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with the primary antibody against the POI overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Add the chemiluminescence substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the POI signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

In Vitro Cytotoxicity Assay for ADCs

This protocol describes the use of a colorimetric assay (e.g., MTT or XTT) to determine the cytotoxic effect of an ADC on cancer cells.

Materials:

-

Target-positive cancer cell line

-

ADC and control antibody

-

Cell culture medium and supplements

-

96-well plates

-

MTT or XTT reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and control antibody in cell culture medium. Add the solutions to the cells and incubate for a specified period (e.g., 72-96 hours).

-

Cell Viability Assessment:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.

-

For XTT assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

PEG linkers are a cornerstone of modern PROTAC and ADC design, offering a versatile means to enhance solubility, optimize pharmacokinetic properties, and ultimately improve the therapeutic index of these targeted therapies. The length, flexibility, and architecture of the PEG linker must be carefully considered and empirically optimized for each specific PROTAC or ADC construct. The experimental protocols and quantitative data presented in this guide provide a framework for the rational design and evaluation of next-generation protein degraders and antibody-drug conjugates, empowering researchers to advance these promising therapeutic modalities.

References

- 1. thno.org [thno.org]

- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of PEG12 Dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of PEG12 dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's characteristics, methods for their determination, and its application in bioconjugation.

Core Physical Properties

PEG12 dicarboxylic acid, a homobifunctional crosslinker, is a valuable tool in bioconjugation and drug delivery due to its defined length, hydrophilicity, and reactive terminal carboxyl groups. The polyethylene (B3416737) glycol (PEG) backbone imparts favorable solubility and biocompatibility to conjugates. The physical properties of PEG12 dicarboxylic acid are summarized in the table below. It is important to note that some properties, such as melting and boiling points, are influenced by the polydispersity of the PEG chain. The data presented here pertains to monodisperse or highly pure forms.

| Property | Value | Source |

| Chemical Name | Dodecaethylene glycol diacetic acid | |

| Synonyms | HOOC-PEG12-COOH, PEG12 diacid | |

| Molecular Formula | C28H54O16 | BroadPharm[1] |

| Molecular Weight | 646.7 g/mol | BroadPharm[1] |

| CAS Number | 2667583-09-5 | BroadPharm[1] |

| Appearance | White to off-white solid or viscous liquid at room temperature | Creative PEGWorks[2] |

| Solubility | Soluble in water, DMSO, DMF, and dichloromethane | BroadPharm[3][4] |

| Melting Point | Varies with purity; low molecular weight PEGs can be liquid at room temperature. For comparison, Dodecanedioic acid has a melting point of 127-129 °C. | Wikipedia[5] |

| Boiling Point | >250 °C (for similar low MW PEGs) | |

| Density | ~1.125 g/mL | Creative PEGWorks[2] |

| pKa | Approximately 4-5 for the carboxylic acid groups | |

| Storage | -20°C, desiccated | BroadPharm[1] |

Experimental Protocols

Detailed methodologies for determining key physical properties of PEG12 dicarboxylic acid are outlined below. These protocols are based on standard analytical techniques for polymer characterization.

Determination of Melting Point

The melting point of PEG12 dicarboxylic acid can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered PEG12 dicarboxylic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp).

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more precise measurement.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For pure, crystalline compounds, this range is typically narrow.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the terminal carboxylic acid groups can be determined by potentiometric titration.

Methodology:

-

Solution Preparation: A solution of PEG12 dicarboxylic acid of known concentration (e.g., 0.01 M) is prepared in deionized water.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid groups have been neutralized. For a dicarboxylic acid, two equivalence points and two corresponding pKa values may be observed.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the thermal transitions of polymers like PEG12 dicarboxylic acid, including melting and glass transition temperatures.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of PEG12 dicarboxylic acid is hermetically sealed in an aluminum DSC pan.

-

DSC Analysis: The sample is placed in the DSC instrument along with an empty reference pan. The sample is subjected to a controlled temperature program, typically involving heating, cooling, and then a second heating cycle to erase thermal history. A common heating rate is 10 °C/min.

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting temperature (Tm) is identified as the peak of the endothermic melting transition.

Applications in Bioconjugation: A Workflow

PEG12 dicarboxylic acid is frequently used as a linker to connect biomolecules, such as antibodies, to therapeutic agents, forming Antibody-Drug Conjugates (ADCs). The carboxylic acid groups provide reactive handles for forming stable amide bonds with amine-containing molecules.

Logical Relationship: Amide Bond Formation

The primary utility of PEG12 dicarboxylic acid in bioconjugation stems from the reactivity of its terminal carboxyl groups. These groups can be activated to react with primary amines to form stable amide bonds, a fundamental reaction in creating bioconjugates.

Caption: Amide bond formation using PEG12 dicarboxylic acid.

Experimental Workflow: ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a PEG12 dicarboxylic acid linker.

References

An In-depth Technical Guide to Homobifunctional Crosslinking Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobifunctional crosslinking agents are chemical reagents that possess two identical reactive groups connected by a spacer arm.[1][2] These reagents are instrumental in covalently linking two similar functional groups, making them invaluable tools for a multitude of applications in biological research and drug development.[1][3] Their primary utility lies in studying protein-protein interactions, stabilizing protein structures, and creating multi-subunit complexes.[1][3] By forming stable covalent bonds between molecules, homobifunctional crosslinkers provide critical insights into the spatial organization and dynamics of macromolecular assemblies.[1][3]

The fundamental principle behind homobifunctional crosslinking involves the reaction of the terminal reactive groups with specific functional groups on proteins or other biomolecules.[4] The spacer arm, which can vary in length and chemical composition, dictates the distance between the two linked molecules.[5][6] The choice of a particular crosslinker depends on several factors, including the target functional group, the desired spacer arm length, and the solubility of the reagent.[7]

This technical guide provides a comprehensive overview of homobifunctional crosslinking agents, including their classification, chemical reactivity, and key applications. It also offers detailed experimental protocols and quantitative data to assist researchers in selecting and utilizing these powerful reagents effectively.

Classification and Chemical Reactivity

Homobifunctional crosslinkers are categorized based on the functional groups they target. The most common types are amine-reactive, sulfhydryl-reactive, and photoreactive crosslinkers.[2][8]

Amine-Reactive Crosslinkers

Amine-reactive crosslinkers are the most widely used class of homobifunctional reagents due to the high abundance of primary amines on the surface of proteins.[9][10] Primary amines are present at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[9][10]

-

N-Hydroxysuccinimide (NHS) Esters: NHS esters are the most common amine-reactive functional group.[10][11] They react with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0) to form stable amide bonds.[9][10]

-

Imidoesters: These crosslinkers also target primary amines, reacting at a more alkaline pH (typically 8-10) to form amidine bonds.[4] A key feature of imidoesters is the retention of the positive charge of the original amine group, which can be important for maintaining the native structure and function of the protein.[10]

Sulfhydryl-Reactive Crosslinkers

Sulfhydryl-reactive crosslinkers target the thiol groups of cysteine residues.[12] These reagents offer greater specificity compared to amine-reactive crosslinkers because cysteine is a less abundant amino acid.[12]

-

Maleimides: Maleimide groups react with sulfhydryl groups via a nucleophilic addition reaction to form stable thioether linkages.[13] This reaction is most efficient at a pH range of 6.5-7.5.[13] Homobifunctional maleimides can be used to create permanent, non-reducible linkages between cysteines.[12]

Photoreactive Crosslinkers

Photoreactive crosslinkers possess chemically inert groups that become highly reactive upon exposure to ultraviolet (UV) light.[14] This feature allows for precise temporal control over the crosslinking reaction.[14]

-

Aryl Azides (Phenyl Azides): Upon UV irradiation, aryl azides form a highly reactive nitrene intermediate that can react with various chemical bonds, including C-H and N-H bonds.[14][15]

-

Diazirines: Diazirines are another class of photo-activatable groups that form reactive carbenes upon UV exposure.[14][15] They are often preferred due to their smaller size and higher reactivity, which can lead to more efficient crosslinking with shorter irradiation times.[15]

Quantitative Data for Common Homobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for successful experiments. The following tables summarize key quantitative data for commonly used homobifunctional crosslinking agents.

Table 1: Amine-Reactive Homobifunctional Crosslinkers

| Crosslinker Acronym | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Reactivity | Cleavable By | Membrane Permeable | Water Soluble |

| BS2G | 7.7 | 530.4 | -NH2 ; -NH2 | No | No | Yes |

| BS3 | 11.4 | 572.4 | -NH2 ; -NH2 | No | No | Yes |

| DSG | 7.7 | 326.3 | -NH2 ; -NH2 | No | Yes | No |

| DSP | 12.0 | 404.4 | -NH2 ; -NH2 | Thiols | Yes | No |

| DSS | 11.4 | 368.3 | -NH2 ; -NH2 | No | Yes | No |

| DST | 6.4 | 344.2 | -NH2 ; -NH2 | Periodate | Yes | Yes |

| DTSSP | 12.0 | 608.5 | -NH2 ; -NH2 | Thiols | No | Yes |

| EGS | 16.1 | 456.4 | -NH2 ; -NH2 | Hydroxylamine | Yes | No |

| Sulfo-EGS | 16.1 | 660.5 | -NH2 ; -NH2 | Hydroxylamine | No | Yes |

Data sourced from ProteoChem.[16]

Table 2: Sulfhydryl-Reactive Homobifunctional Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Reactive Group |

| BMH (Bismaleimidohexane) | 16.1 | Maleimide |

Data sourced from Sigma-Aldrich and G-Biosciences.[7][13]

Experimental Protocols

The following are generalized protocols for common applications using homobifunctional crosslinkers. Optimization may be necessary for specific proteins and experimental goals.

Protocol 1: General Protein-Protein Crosslinking using an NHS Ester (e.g., BS3)

This protocol describes a general procedure for crosslinking protein complexes using a water-soluble, amine-reactive homobifunctional crosslinker like BS3.[17][18]

Materials:

-

Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES) at pH 7.2-8.5.[10][17]

-

BS3 (bis[sulfosuccinimidyl] suberate) crosslinker.[17]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[19]

Procedure:

-

Sample Preparation: Ensure the protein sample is in a suitable buffer free of primary amines.[19]

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of BS3 in an appropriate solvent (e.g., water for water-soluble BS3).

-

Crosslinking Reaction: Add the BS3 solution to the protein sample to achieve the desired final concentration. The optimal concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching solution to react with any unreacted crosslinker.[20] Incubate for an additional 15 minutes.[20]

-

Analysis: The crosslinked sample can be analyzed by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.[19]

Protocol 2: Protein Crosslinking using Glutaraldehyde (B144438)

Glutaraldehyde is a widely used homobifunctional crosslinker that reacts with primary amines.[1][21]

Materials:

-

Protein sample in a suitable buffer (e.g., PBS, HEPES).[21]

-

Glutaraldehyde solution (e.g., 25% w/w).[1]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 0.2 M Glycine).[20][21]

Procedure:

-

Sample Preparation: Prepare the protein sample in a compatible buffer.[21]

-

Glutaraldehyde Dilution: Dilute the glutaraldehyde stock solution to the desired working concentration (typically 0.1% to 2.5%) in the reaction buffer.[21] Prepare this solution fresh.[21]

-

Crosslinking Reaction: Add the diluted glutaraldehyde solution to the protein sample and mix gently.[21]

-

Incubation: Incubate at room temperature for a period ranging from a few minutes to several hours, depending on the desired extent of crosslinking.[21][22]

-

Quenching: Terminate the reaction by adding the quenching solution.[21]

-

Post-Treatment: Wash the sample to remove unreacted glutaraldehyde.[21]

-

Analysis: Analyze the crosslinked products using appropriate techniques such as electron microscopy or SDS-PAGE.[19][21]

Visualizations

Reaction Chemistries of Homobifunctional Crosslinkers

Caption: Reaction mechanisms for common homobifunctional crosslinkers.

General Experimental Workflow for Protein Crosslinking

Caption: A generalized workflow for protein crosslinking experiments.

Detailed Workflow for NHS-Ester Crosslinkingdot

digraph "NHS_Ester_Workflow" { graph [rankdir="TB"]; node [shape=record, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Step1" [label="{Step 1: Buffer Exchange | Protein sample into amine-free buffer\n(e.g., PBS, pH 7.2-8.5)}", fillcolor="#F1F3F4"]; "Step2" [label="{Step 2: Prepare NHS Ester | Dissolve NHS ester (e.g., BS3)\nin anhydrous solvent (e.g., DMSO)\nimmediately before use}", fillcolor="#F1F3F4"]; "Step3" [label="{Step 3: Reaction | Add NHS ester solution to protein.\nIncubate for 1-4 hours at RT\nor overnight at 4°C}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step4" [label="{Step 4: Quenching (Optional) | Add quenching buffer (e.g., Tris)\nto stop the reaction}", fillcolor="#FBBC05", fontcolor="#202124"]; "Step5" [label="{Step 5: Purification | Remove excess crosslinker and byproducts\n(e.g., dialysis, gel filtration)}", fillcolor="#F1F3F4"]; "Step6" [label="{Step 6: Analysis | Characterize the conjugate\n(e.g., SDS-PAGE, Mass Spectrometry)}", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Step1" -> "Step2" -> "Step3" -> "Step4" -> "Step5" -> "Step6"; }

References

- 1. scbt.com [scbt.com]

- 2. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 3. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. cyanagen.com [cyanagen.com]

- 6. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 7. クロスリンカー選択ガイド [sigmaaldrich.com]

- 8. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. covachem.com [covachem.com]

- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. nbinno.com [nbinno.com]

- 14. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Homobifunctional Crosslinkers [proteochem.com]

- 17. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. plchiulab.gitbook.io [plchiulab.gitbook.io]

- 20. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 21. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for CH2COOH-PEG12-CH2COOH in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the homobifunctional, discrete PEG linker, CH2COOH-PEG12-CH2COOH, in the synthesis of antibody-drug conjugates (ADCs).

Introduction to CH2COOH-PEG12-CH2COOH Linker

CH2COOH-PEG12-CH2COOH is a hydrophilic, non-cleavable linker designed for ADC development. It consists of a polyethylene (B3416737) glycol (PEG) chain of 12 ethylene (B1197577) glycol units, flanked by terminal carboxylic acid groups. The PEG component enhances the solubility and stability of the resulting ADC, potentially improving its pharmacokinetic profile and reducing immunogenicity.[][2][3] As a non-cleavable linker, it relies on the complete degradation of the antibody in the lysosome to release the cytotoxic payload, which can increase plasma stability and reduce off-target toxicity.[4][5][6]

Key Properties:

-

Hydrophilicity: The PEG chain improves the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, helping to prevent aggregation.[][3]

-

Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.[7]

-

Defined Length: The discrete chain length of 12 PEG units provides precise control over the spacing between the antibody and the payload.[7]

-

Non-Cleavable Nature: This linker provides high stability in circulation. The release of the payload occurs after internalization of the ADC and lysosomal degradation of the antibody.[4][6][8]

Experimental Protocols

The synthesis of an ADC using a homobifunctional linker like CH2COOH-PEG12-CH2COOH is a multi-step process. The following protocols outline a representative workflow for conjugating a payload to an antibody. This strategy involves a two-stage conjugation to control the reaction and avoid cross-linking of the antibody.

Protocol 1: Activation of Linker and Conjugation to Payload

This protocol describes the activation of one carboxyl group on the PEG linker and its subsequent conjugation to an amine-containing payload.

Materials:

-

CH2COOH-PEG12-CH2COOH

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Amine-containing payload (e.g., a derivative of MMAE or other cytotoxic agent)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Reverse-phase HPLC system for purification

Procedure:

-

Mono-activation of the Linker:

-

Dissolve CH2COOH-PEG12-CH2COOH (1 equivalent) in anhydrous DMF.

-

Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours to form the mono-NHS ester of the PEG linker. The use of stoichiometric amounts favors mono-activation.

-

-

Conjugation to Payload:

-

In a separate vial, dissolve the amine-containing payload (0.9 equivalents) in anhydrous DMF.

-

Slowly add the payload solution to the activated linker solution.

-

Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 equivalents) to facilitate the reaction.

-

Stir the reaction overnight at room temperature, protected from light.

-

-

Purification of Payload-Linker Conjugate:

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the resulting Payload-PEG12-COOH conjugate using reverse-phase HPLC to isolate it from unreacted starting materials and di-substituted byproducts.

-

Characterize the purified product by mass spectrometry to confirm its identity.

-

Protocol 2: Conjugation of Payload-Linker to Antibody

This protocol details the activation of the remaining carboxyl group on the Payload-PEG12-COOH conjugate and its reaction with the lysine (B10760008) residues of the monoclonal antibody (mAb).

Materials:

-

Purified Payload-PEG12-COOH

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

NHS and EDC

-

Anhydrous DMF

-

Reaction buffer (e.g., Borate buffer, pH 8.5)

-

Size-Exclusion Chromatography (SEC) system for purification

Procedure:

-

Activation of Payload-Linker Conjugate:

-

Dissolve the purified Payload-PEG12-COOH (typically a 5-10 fold molar excess over the antibody) in a small amount of anhydrous DMF.

-

Add NHS (1.1 equivalents relative to the conjugate) and EDC (1.1 equivalents relative to the conjugate).

-

Stir for 2-4 hours at room temperature to form the Payload-PEG12-NHS ester.

-

-

Antibody Preparation:

-

Exchange the antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 5-10 mg/mL.

-

-

Conjugation Reaction:

-

Slowly add the activated Payload-PEG12-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMF) should typically be kept below 10% (v/v) to maintain antibody integrity.

-

Allow the reaction to proceed for 2-4 hours at room temperature or 4°C with gentle mixing.

-

-

Quenching:

-

Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS esters.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unconjugated payload-linker and other reaction components using Size-Exclusion Chromatography (SEC).

-

The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage (e.g., histidine buffer with sucrose (B13894) at pH 6.0).

-

Protocol 3: Characterization of the Final ADC

Characterization is critical to ensure the quality, efficacy, and safety of the ADC. The Drug-to-Antibody Ratio (DAR) is a key quality attribute.[][10]

Methods for DAR Determination:

-

UV-Vis Spectrophotometry:

-

This is a straightforward method for determining the average DAR.[][11]

-

Measure the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance.

-

The concentrations of the antibody and the payload can be calculated using their respective extinction coefficients and the Beer-Lambert law. The ratio of these concentrations gives the average DAR.[11]

-

-

Hydrophobic Interaction Chromatography (HIC):

-

HIC separates ADC species based on the number of conjugated drugs, as each payload adds to the overall hydrophobicity.[11]

-

This method provides information on the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) and allows for the calculation of the average DAR from the weighted peak areas.[]

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

For detailed analysis, the ADC can be reduced to separate the light and heavy chains.[10][12]

-

RP-HPLC can then separate the chains based on the number of conjugated drugs.

-

The average DAR is calculated from the weighted peak areas of the different light and heavy chain species.[][10] This method is often coupled with mass spectrometry (LC-MS).[12]

-

-

Mass Spectrometry (MS):

-

LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the unambiguous identification of different drug-loaded species and the calculation of the average DAR.

-

Data Presentation

The quantitative data from the characterization of the synthesized ADC should be summarized for clarity.

Table 1: ADC Synthesis and Purification Summary

| Parameter | Result |

| Antibody Concentration | 5.0 mg/mL |

| Molar Ratio (Linker-Payload:Ab) | 10:1 |

| Reaction Time | 4 hours |

| Post-SEC Purity | >98% |

| Final ADC Concentration | 2.5 mg/mL |

| Aggregation (by SEC) | <2% |

Table 2: Drug-to-Antibody Ratio (DAR) Characterization

| Method | Average DAR | DAR Distribution |

| UV-Vis Spectroscopy | 3.8 | Not Applicable |

| HIC-HPLC | 3.9 | DAR0: 5%, DAR2: 25%, DAR4: 50%, DAR6: 15%, DAR8: 5% |

| LC-MS (Intact) | 3.95 | Confirmed distribution from HIC |

Visualizations

Diagram 1: Experimental Workflow for ADC Synthesis

A schematic of the overall workflow for synthesizing and characterizing an ADC using a homobifunctional PEG linker.

Diagram 2: Mechanism of Action for a Non-Cleavable Linker ADC

The intracellular pathway of an ADC with a non-cleavable linker, from cell surface binding to payload release.

References

- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 6. books.rsc.org [books.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 10. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 11. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

- 12. agilent.com [agilent.com]

Application Notes and Protocols for Protein Conjugation using Bis-PEG12-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG12-acetic acid is a homobifunctional, hydrophilic linker used for the covalent modification of proteins and other biomolecules. This discrete polyethylene (B3416737) glycol (dPEG®) reagent possesses two terminal carboxylic acid groups, separated by a 12-unit polyethylene glycol chain. The hydrophilic nature of the PEG spacer enhances the solubility and stability of the resulting conjugate, potentially reducing aggregation and immunogenicity.[1]